molecular formula C28H29N3O4S2 B11970814 6-[(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid

6-[(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid

Cat. No.: B11970814
M. Wt: 535.7 g/mol
InChI Key: AJNCNPBABXRAPD-ULJHMMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is a complex organic compound with a molecular formula of C28H29N3O4S2 and a molecular weight of 535.689 g/mol . This compound is notable for its unique structure, which includes a pyrazole ring, a thiazolidine ring, and a hexanoic acid chain. It is used in various scientific research applications due to its diverse chemical properties.

Preparation Methods

The synthesis of 6-[(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid involves multiple steps. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the formation of the thiazolidine ring, and finally the attachment of the hexanoic acid chain. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

    Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield different products.

Scientific Research Applications

6-[(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is used in various fields of scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include those with analogous structures, such as other pyrazole-thiazolidine derivatives. These compounds share some chemical properties but differ in their specific substituents and functional groups, leading to variations in their reactivity and applications. The uniqueness of 6-[(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C28H29N3O4S2

Molecular Weight

535.7 g/mol

IUPAC Name

6-[(5Z)-5-[[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

InChI

InChI=1S/C28H29N3O4S2/c1-3-35-22-13-14-23(19(2)16-22)26-20(18-31(29-26)21-10-6-4-7-11-21)17-24-27(34)30(28(36)37-24)15-9-5-8-12-25(32)33/h4,6-7,10-11,13-14,16-18H,3,5,8-9,12,15H2,1-2H3,(H,32,33)/b24-17-

InChI Key

AJNCNPBABXRAPD-ULJHMMPZSA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCCCC(=O)O)C4=CC=CC=C4)C

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCCCC(=O)O)C4=CC=CC=C4)C

Origin of Product

United States

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